molecular formula C8H8ClNO3S B14869651 2-[(5-Chloro-2-nitrophenyl)thio]ethanol

2-[(5-Chloro-2-nitrophenyl)thio]ethanol

Cat. No.: B14869651
M. Wt: 233.67 g/mol
InChI Key: FUGNIGSLWFEYJI-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-nitrophenyl)thio]ethanol is an organic compound characterized by the presence of a chloro, nitro, and thioether functional group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-nitrophenyl)thio]ethanol typically involves the reaction of 5-chloro-2-nitrothiophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-Chloro-2-nitrothiophenol+Ethylene oxideThis compound\text{5-Chloro-2-nitrothiophenol} + \text{Ethylene oxide} \rightarrow \text{this compound} 5-Chloro-2-nitrothiophenol+Ethylene oxide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-nitrophenyl)thio]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Chloro-2-nitrophenyl)thio]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)thio]ethanol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-Chloro-2-nitrophenyl)thio]acetic acid
  • **2-[(5-Chloro-2-nitrophenyl)thio]propane
  • **2-[(5-Chloro-2-nitrophenyl)thio]butanol

Uniqueness

2-[(5-Chloro-2-nitrophenyl)thio]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro and chloro group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenyl)sulfanylethanol

InChI

InChI=1S/C8H8ClNO3S/c9-6-1-2-7(10(12)13)8(5-6)14-4-3-11/h1-2,5,11H,3-4H2

InChI Key

FUGNIGSLWFEYJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)SCCO)[N+](=O)[O-]

Origin of Product

United States

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